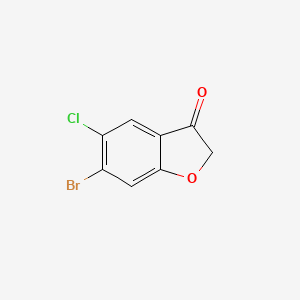

6-bromo-5-chlorobenzofuran-3(2H)-one

描述

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern chemical and pharmaceutical research. Their unique three-dimensional shapes and electronic properties make them ideal scaffolds for designing molecules that can interact with biological targets with high specificity and affinity. More than 90% of new drugs contain heterocyclic rings, highlighting their indispensable role in medicinal chemistry. These scaffolds are prevalent in a vast array of natural products, vitamins, and biologically active compounds, serving as foundational structures for drugs treating conditions from infections to cancer. The ability to modify these core structures through synthetic chemistry allows for the fine-tuning of a molecule's pharmacological profile.

Evolution of Research on Benzofuran-3(2H)-one Derivatives

The benzofuranone core is a significant structural unit found in many natural and synthetic compounds with a wide range of biological activities. The benzofuran (B130515) scaffold itself, a fusion of a benzene (B151609) and a furan (B31954) ring, has been a subject of chemical synthesis since its first preparation from coumarin (B35378) by Perkin in 1870.

The development of synthetic routes to the benzofuran-3(2H)-one core, also known as coumaran-3-one, marked a significant advancement in heterocyclic chemistry. Early methods often involved the cyclization of substituted phenols. A common classical strategy involves the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds to construct the five-membered furanone ring. These fundamental transformations established the groundwork for accessing the core scaffold, enabling further investigation into its reactivity and potential applications. For example, the parent compound, benzofuran-3(2H)-one, undergoes condensation reactions with aldehydes to yield substituted 2-(arylidene)benzofuran-3(2H)-ones, demonstrating its utility as a chemical building block.

Research has since evolved to create complex, substituted benzofuran-3(2H)-one derivatives. Modern synthetic chemistry has introduced numerous innovative and catalytic strategies to build upon this scaffold with precise control over substitution patterns. Methodologies such as palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation have provided efficient pathways to these structures. The development of these sophisticated synthetic tools has allowed chemists to systematically modify the benzofuranone core, attaching various functional groups to explore structure-activity relationships and develop molecules for specific applications, particularly in medicinal chemistry where they are investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.

Rationale for Investigating Halogenated Benzofuran-3(2H)-one Structures

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a powerful and widely used strategy in medicinal chemistry. For decades, halogens have been incorporated into drug candidates to modulate their physicochemical properties. Halogenation can increase a compound's lipophilicity (its ability to dissolve in fats), which can improve its absorption and ability to cross biological membranes.

The specific compound, 6-bromo-5-chlorobenzofuran-3(2H)-one, is a key chemical intermediate in the synthesis of advanced pharmaceutical agents. Its primary documented importance is as a precursor in the multi-step synthesis of GSK2881078, a potent and nonsteroidal selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. GSK2881078 has been investigated for its potential to treat muscle weakness and wasting associated with various chronic and acute illnesses.

The synthesis of the complex final molecule requires a precisely substituted core structure, which is provided by this compound. The bromo and chloro groups at the 6- and 5-positions, respectively, are critical for the subsequent chemical transformations that build the final drug molecule. This specific di-halogenation pattern makes this benzofuranone a valuable and highly specialized building block in the development of this class of therapeutics.

The synthesis of this intermediate begins with 4-bromo-5-chlorosalicylaldehyde, which undergoes reaction with ethyl bromoacetate (B1195939) followed by hydrolysis to form (4-bromo-5-chloro-2-formylphenoxy)acetic acid. This product is then subjected to cyclization and decarboxylation using acetic anhydride (B1165640) and triethylamine (B128534) to yield the target compound, this compound.

Chemical Data Tables

Table 1: Compound Properties for this compound

| Property | Value |

| CAS Number | 1336950-62-9 |

| Molecular Formula | C₈H₄BrClO₂ |

| Molecular Weight | 247.47 g/mol |

| Appearance | Off-white solid |

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 4.90 (s, 2 H), 7.69 (s, 1 H), 7.85 (s, 1 H) |

Overview of Current Research Directions in Benzofuran-3(2H)-one Science

Research into benzofuran-3(2H)-one and its derivatives is a vibrant and rapidly evolving field, primarily driven by their significant potential in medicinal chemistry and, to a lesser extent, in materials science. The core structure serves as a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets, leading to a wide array of pharmacological activities.

Medicinal Chemistry and Pharmacological Applications:

The benzofuran-3(2H)-one skeleton is a component of many compounds with diverse biological activities. nih.gov The versatility of this scaffold allows for the introduction of various substituents at different positions of the bicyclic ring, which in turn modulates their biological effects. Halogenation, as would be the case in this compound, is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Bromine and chlorine atoms can alter the electronic properties of the molecule and participate in halogen bonding, potentially leading to stronger interactions with biological targets.

Current research in this area focuses on several key therapeutic areas:

Antimicrobial Agents: Benzofuran derivatives, including those with halogen substituents, are known to exhibit potent antibacterial and antifungal properties. niscpr.res.in The presence of halogens at positions 4, 5, and 6 of the benzofuran nucleus is considered important for antibacterial activity.

Anticancer Activity: Numerous studies have explored the potential of benzofuran-3(2H)-one derivatives as anticancer agents. Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition: The structural features of benzofuran-3(2H)-ones make them suitable candidates for the design of specific enzyme inhibitors, which is a cornerstone of modern drug discovery.

Materials Science:

While the primary focus of benzofuran-3(2H)-one research is in the life sciences, the parent benzofuran scaffold has found applications in materials science. Benzofuran-containing polymers have been investigated for their electronic and optical properties. nih.gov For example, derivatives like benzothieno[3,2-b]benzothiophene (BTBT), which shares structural similarities, are utilized in the development of organic field-effect transistors (OFETs) and other photoelectronic devices. nih.gov The introduction of heavy atoms like bromine into the aromatic system could potentially influence the photophysical properties of such materials, although specific research on this compound in this context is not currently available.

The following table provides basic chemical data for the parent compound, Benzofuran-3(2H)-one, as specific data for this compound is not available.

| Property | Value |

| Molecular Formula | C₈H₆O₂ |

| Molecular Weight | 134.13 g/mol |

| CAS Number | 7169-34-8 |

| Appearance | Solid |

Classical and Established Synthetic Routes to the Benzofuran-3(2H)-one Core

The foundational approaches to synthesizing the benzofuran-3(2H)-one core often rely on intramolecular cyclization reactions of functionalized phenol derivatives. One of the most common classical strategies involves the intramolecular Friedel–Crafts-type acylation of α-phenoxycarbonyl compounds. oregonstate.edu This method typically begins with an appropriately substituted phenol, which is converted into a phenoxyacetic acid derivative. Activation of the carboxylic acid, often by conversion to an acid chloride, followed by treatment with a Lewis acid, induces cyclization to form the five-membered furanone ring. The regiochemical outcome of this cyclization is highly dependent on the substitution pattern of the benzene ring; when both ortho positions are available, the reaction often favors the sterically less-hindered product. oregonstate.edu Another established route involves the base-mediated intramolecular condensation of substrates like ethyl 2-(2-formylphenoxy)acetates. researchgate.net These methods, while effective, can sometimes be limited by harsh reaction conditions or the multi-step preparation of the necessary precursors. researchgate.net

Transition Metal-Catalyzed Strategies for Benzofuran-3(2H)-one Construction

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including the benzofuran-3(2H)-one scaffold. These methods often provide milder reaction conditions, greater functional group tolerance, and novel routes for bond formation, leading to highly efficient and selective syntheses.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of benzofuran-based structures. researchgate.net Specific to the benzofuran-3(2H)-one core, palladium-catalyzed reactions such as intramolecular C-O coupling and decarboxylative allylic alkylation have been developed. researchgate.netorganic-chemistry.org For instance, an asymmetric dual-metal relay catalysis combining a rhodium-catalyzed addition with a palladium-catalyzed intramolecular C-O coupling has been used to efficiently synthesize benzofuran-3(2H)-ones containing quaternary carbon centers in a highly enantioselective manner. organic-chemistry.org Furthermore, palladium catalysts have been employed in tandem C-H activation and oxidation reactions to build the benzofuran ring system. rsc.org These strategies showcase the versatility of palladium in constructing complex heterocyclic frameworks from readily available starting materials.

Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuran-3(2H)-one Analogs

| Reaction Type | Catalyst System | Substrates | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| Asymmetric C-O Coupling | Rh/Chiral Ligand & Pd Catalyst | Arylboronic acids, Diazo compounds | Relay catalysis | Quaternary gem-diaryl benzofuran-3(2H)-ones | organic-chemistry.org |

| C-H Activation/Oxidation | Palladium Catalyst | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction | Substituted Benzofurans | rsc.org |

Copper-Catalyzed Annulation and Functionalization Approaches

Copper catalysts offer an economical and efficient alternative for the synthesis of benzofuran scaffolds. nih.govacs.org Copper-catalyzed methods have been developed for the aerobic oxidative cyclization of phenols and alkynes, leading to polysubstituted benzofurans in a one-pot procedure. rsc.org One prominent strategy involves a three-component reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. nih.govacs.org The proposed mechanism proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, which then undergoes intramolecular cyclization and isomerization to yield the benzofuran derivative. acs.org These copper-mediated reactions are often characterized by their operational simplicity and tolerance for a wide array of functional groups. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Benzofuran Analogs

| Reaction Type | Catalyst System | Substrates | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| One-Pot Annulation | Copper Iodide (CuI) | o-Hydroxy aldehydes, Amines, Alkynes | Deep eutectic solvent (DES) | Substituted Benzofurans | acs.org |

| Aerobic Oxidative Cyclization | Copper Catalyst | Phenols, Alkynes | O₂ atmosphere | Polysubstituted Benzofurans | rsc.org |

Rhodium-Mediated C-H Functionalization and Cyclization

Rhodium catalysts are particularly effective in mediating C-H activation and functionalization reactions, enabling novel synthetic pathways to complex molecules. nih.govmatilda.science A notable application is the Rh/Co relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids. This process constructs benzofuran-3(2H)-one scaffolds featuring a C2 quaternary center in good yields. organic-chemistry.orgacs.org Another powerful approach is the Rh(III)-catalyzed three-component synthesis from salicylaldehydes, cyclopropanols, and alcohols, which proceeds through a cascade of C-H and C-C bond activations to form benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net These methods highlight rhodium's capacity to facilitate complex bond-forming cascades under relatively mild conditions.

Table 3: Examples of Rhodium-Catalyzed Reactions for Benzofuran-3(2H)-one Synthesis

| Reaction Type | Catalyst System | Substrates | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| C-H Functionalization/Annulation | Rh/Co Relay Catalysis | N-aryloxyacetamides, Propiolic acids | O₂ atmosphere | C2-Quaternary Benzofuran-3(2H)-ones | organic-chemistry.orgacs.org |

| C-H/C-C Activation Cascade | Rh(III) Catalyst | Salicylaldehydes, Cyclopropanols, Alcohols | One-pot, three-component | Tetrasubstituted Benzofuran-3(2H)-ones | researchgate.net |

Gold(I)-Catalyzed Isomerization and Cyclization Pathways

Gold catalysts, particularly Gold(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack. morressier.com This reactivity is well-suited for the synthesis of benzofuran-3(2H)-ones via the cycloisomerization of o-alkynyl phenols. researchgate.net Gold(I)-NHC (N-Heterocyclic Carbene) complexes have been shown to catalyze the migratory cyclization of 2-alkynylaryl ethers, proceeding smoothly at room temperature with low catalyst loading. morressier.com These reactions are valued for their high atom economy and ability to proceed under mild conditions, offering a direct route to the benzofuranone core from appropriately functionalized precursors. researchgate.netmorressier.com

Table 4: Examples of Gold-Catalyzed Reactions for Benzofuran-3(2H)-one Synthesis

| Reaction Type | Catalyst System | Substrates | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| Cycloisomerization | Gold(I) Catalyst | o-Alkynyl phenol | With Selectfluor | Benzofuran-3(2H)-one | researchgate.net |

Other Catalytic Systems (e.g., Ir, Ni)

Beyond the more common metals, other transition metals like iridium and nickel have also been successfully employed in the synthesis of benzofuran and its analogs.

Iridium (Ir): Iridium catalysts have been utilized for the synthesis of benzofurans through C-H annulation pathways. researchgate.netresearchgate.net These reactions often leverage a directing group to achieve high selectivity in the C-H activation step, providing a route to functionalized benzofuran structures.

Nickel (Ni): Nickel catalysis represents a cost-effective and sustainable approach to benzofuran synthesis. nih.govthieme.de Nickel-catalyzed methods include the intramolecular nucleophilic addition of aryl halides to aryl ketones and the intramolecular dehydrogenative coupling of ortho-alkenyl phenols using molecular oxygen as the oxidant. thieme.dersc.orgnih.gov These strategies provide efficient access to 3-aryl benzofurans and other derivatives in moderate to excellent yields. rsc.orgnih.gov

Table 5: Examples of Nickel- and Iridium-Catalyzed Reactions for Benzofuran Analogs

| Metal | Reaction Type | Catalyst System | Substrates | Key Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| Nickel | Intramolecular Nucleophilic Addition | Ni(OTf)₂, 1,10-phenanthroline | Aryl halides with ketone moiety | Zinc powder as reductant | Benzofuran derivatives | acs.orgthieme.de |

| Nickel | Intramolecular Oxidative Coupling | Ni(acac)₂ | ortho-Alkenyl phenols | O₂ as oxidant | 3-Aryl Benzofurans | rsc.orgnih.gov |

Asymmetric Synthesis of Chiral Benzofuran-3(2H)-ones

The creation of chiral benzofuran-3(2H)-ones with specific stereochemistry is of significant interest due to the stereospecific nature of biological interactions. Asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched or pure compounds, which is essential for developing effective and selective therapeutic agents.

Enantioselective catalysis has emerged as a highly effective strategy for the synthesis of chiral benzofuran-3(2H)-ones. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

A notable example is the use of an asymmetric dual-metal relay catalysis strategy. This method combines a rhodium/chiral sulfur-olefin-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling. nih.govamericanelements.comacs.org This one-pot cascade reaction allows for the rapid and efficient synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center in good yields and with high enantioselectivity, reaching up to 99% enantiomeric excess (ee). nih.govamericanelements.comacs.org The reaction's success relies on the careful selection of ligands and reaction conditions to overcome challenges such as undesired C-C coupling. organic-chemistry.org

Another powerful technique involves the copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. nih.gov This mild and scalable method allows for the synthesis of all possible stereoisomers of key intermediates for natural products like rocaglaol (B190029) in a highly diastereo- and enantioselective manner by employing different chiral phosphine (B1218219) ligands. nih.gov

Table 1: Enantioselective Catalysis Approaches for Benzofuran-3(2H)-one Synthesis

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium/Chiral Sulfur-Olefin & Palladium | 1,2-Addition & Intramolecular C-O Coupling | One-pot cascade, forms quaternary centers | Up to 99% |

| Copper/Chiral Phosphine Ligands | Conjugate Addition | Mild conditions, scalable, stereodivergent | High |

Diastereoselective synthesis is another critical avenue for producing stereochemically defined benzofuran-3(2H)-one derivatives, particularly those with multiple stereocenters. These methods aim to control the relative stereochemistry of newly formed chiral centers.

One such approach involves the synthesis of benzofuran-3(2H)-one-hydantoin dyads. researchgate.net The design and synthesis of these novel hybrid structures are of interest for developing new pharmacologically active compounds. The diastereoselectivity of these reactions can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions. For instance, the photodependent isomerization of certain imidazolidine-2,4-dione derivatives of benzofuran-3(2H)-one demonstrates a method to control diastereomeric ratios. researchgate.net

Modern Reaction Condition Modalities

The evolution of synthetic chemistry has introduced several modern reaction modalities that offer significant advantages over traditional methods, including reduced reaction times, improved yields, and enhanced sustainability. These techniques have been successfully applied to the synthesis of benzofuran-3(2H)-ones.

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates. researchgate.net In the synthesis of benzofuran-3(2H)-ones, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. nih.govsemanticscholar.org This technique has been shown to significantly shorten reaction times and, in some cases, improve product yields. researchgate.netnih.govsemanticscholar.org

The optimization of microwave-assisted cyclization reactions involves screening various parameters such as temperature, reaction time, catalyst, and solvent. researchgate.netsemanticscholar.org Studies have shown that temperature is a critical factor, with an optimal temperature of 150 °C identified for certain cyclization reactions. researchgate.netsemanticscholar.org The use of co-solvent systems and specific alkaline catalysts like K₃PO₄, CH₃CO₂K, and Cs₂CO₃ can also enhance reaction efficiency. researchgate.netsemanticscholar.org This method provides a facile route to obtain dihydrobenzofuranones in yields ranging from 43% to 58%. researchgate.netnih.gov

Table 2: Optimized Conditions for Microwave-Assisted Benzofuran-3(2H)-one Synthesis

| Parameter | Optimal Condition |

|---|---|

| Temperature | 150 °C |

| Reaction Time | 30 minutes |

| Catalyst | K₃PO₄, CH₃CO₂K, or Cs₂CO₃ |

| Solvent | Co-solvent systems |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes the need for purification of intermediates, thereby saving time and resources.

A rhodium(III)-catalyzed one-pot three-component synthesis has been developed to produce benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters from salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net This reaction proceeds through a cascade of C-H and C-C bond activation and annulation. researchgate.net

Another example is a three-component Strecker-type reaction for the synthesis of benzofuran derivatives. nih.gov This method involves the reaction of a euparin derivative, primary amines, and trimethylsilyl (B98337) cyanide in the presence of a ZnO-nanorod catalyst, demonstrating good yields and catalyst reusability. nih.gov

Visible-light-driven reactions have gained significant attention as a green and sustainable synthetic methodology. These reactions utilize visible light as an energy source to promote chemical transformations, often under mild conditions.

The synthesis of bibenzofuranones from benzils can be achieved through a visible-light-induced radical cyclization-dimerization tandem process. rsc.org This reaction, mediated by cerium sulfate which acts as both an energy transfer reagent and an oxidant, efficiently constructs C-O and C-C bonds, leading to the formation of contiguous quaternary carbon centers. rsc.org

Furthermore, a catalyst-free, visible-light-driven synthesis of dihydroaurones, which are derivatives of benzofuran-3(2H)-one, has been reported. organic-chemistry.org This method involves the cyclization of aromatic diazo compounds under mild conditions and proceeds through a radical-pair Stevens rearrangement. organic-chemistry.org

An in-depth examination of the synthetic methodologies for producing this compound and its related analogs reveals a landscape of nuanced chemical strategies. The construction of this specific di-halogenated benzofuranone core hinges on precise control over halogenation reactions, compatibility with various functional groups, and considerations for scaling up production.

Structure

3D Structure

属性

分子式 |

C8H4BrClO2 |

|---|---|

分子量 |

247.47 g/mol |

IUPAC 名称 |

6-bromo-5-chloro-1-benzofuran-3-one |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2H,3H2 |

InChI 键 |

BYZJDTIAZCUZGN-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)C2=CC(=C(C=C2O1)Br)Cl |

产品来源 |

United States |

Reactivity and Chemical Transformations of 6 Bromo 5 Chlorobenzofuran 3 2h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6-bromo-5-chlorobenzofuran-3(2H)-one is significantly deactivated towards electrophilic aromatic substitution (SEAr) . wikipedia.orgyoutube.com The cumulative electron-withdrawing inductive effects of the chloro, bromo, and carbonyl substituents reduce the nucleophilicity of the ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation difficult to achieve without harsh reaction conditions. wikipedia.orgyoutube.com

Conversely, this electron-deficient nature makes the aromatic core susceptible to nucleophilic aromatic substitution (SNAr) . chemistrysteps.commasterorganicchemistry.com For an SNAr reaction to proceed, the ring must be activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, as this placement allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the carbonyl group activates the ortho (C-4) and para (C-6) positions. Therefore, a strong nucleophile could potentially displace the bromide ion at the C-6 position. While plausible based on chemical principles, specific documented examples of SEAr or SNAr reactions on this compound are not prevalent in the surveyed literature.

Carbonyl Group Reactivity at C-3 Position

The ketone at the C-3 position is a key center for reactivity, enabling transformations through the formation of an enolate intermediate and direct reactions with nucleophiles.

The presence of α-hydrogens on the C-2 carbon allows for the formation of an enolate ion upon treatment with a suitable base. bham.ac.ukmasterorganicchemistry.com The acidity of these protons is enhanced by the adjacent C-3 carbonyl group and, to a lesser extent, by the inductive effects of the halogens on the aromatic ring. The resulting enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the carbon, while "hard" electrophiles, like silyl (B83357) halides, tend to react at the oxygen. bham.ac.uk The formation of this enolate is the foundational step for the condensation reactions discussed below.

The enolate of this compound can act as a nucleophile in condensation reactions with various electrophilic partners, such as aldehydes and ketones. These reactions, often variants of the Aldol (B89426) or Knoevenagel condensation, are fundamental for C-C bond formation. iau.irnih.gov For instance, benzofuran-3(2H)-ones are known to react with aromatic aldehydes in the presence of a base or acid catalyst to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones. iau.ir This transformation proceeds via the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, followed by a dehydration step.

While specific data for the 6-bromo-5-chloro derivative is limited, the reactivity can be illustrated by analogous systems. The following table shows results for the aldol condensation of 4,6-dimethoxybenzofuran-3(2H)-one with halogenated benzaldehydes. iau.ir

| Benzaldehyde Reactant | Reaction Medium | Product | Yield |

|---|---|---|---|

| 3-chloro-4,5-dimethoxybenzaldehyde | Basic (Ethanol) | (Z)-2-(3-chloro-4,5-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | 89% |

| 3-bromo-4,5-dimethoxybenzaldehyde | Basic (Ethanol) | (Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | 89% |

Ring-Opening and Ring-Expansion Transformations

The benzofuranone scaffold can undergo transformations that involve the cleavage of the heterocyclic ring. These reactions are often driven by the release of ring strain or by specific reagents designed to cleave ether linkages. Reductive ring-opening of the parent benzofuran (B130515) system with lithium powder, for example, can lead to the formation of functionalized styrenes. In some ring-opening silylation reactions on substituted benzofurans, it has been noted that halogen atoms such as chlorine can endure the reaction conditions, suggesting that the 6-bromo-5-chloro-substituted core could be compatible with similar transformations. Ring-expansion reactions, transforming the five-membered furanone ring into medium-sized lactones, have also been reported for annulated benzofuran derivatives. iau.ir This process can be catalyzed by a Brønsted acid, proceeding through hydration of the enol ether moiety to a hemiacetal, followed by a retro-Claisen type C-C bond cleavage.

Cycloaddition and Annulation Reactions Involving the Benzofuranone Core

The benzofuranone nucleus can participate as a component in cycloaddition reactions to construct more complex polycyclic systems. Annulation reactions that build a new ring onto the existing framework are particularly valuable in synthetic chemistry.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgijrpc.comnih.gov In this context, the benzofuranone core can act as the "2π" component, or dipolarophile. A common and well-documented example is the reaction of benzofuranone derivatives with azomethine ylides (a 1,3-dipole) to generate spiro[benzofuran-2,3'-pyrrolidine] scaffolds. mdpi.comnih.gov This reaction is typically a three-component process involving the benzofuranone, an α-amino acid, and an electron-deficient alkene, which combine in situ to generate the azomethine ylide that then undergoes the cycloaddition. The reaction proceeds with high diastereoselectivity. mdpi.comnih.gov

The scope of this reaction is broad, and various substituted benzofuranones can be used. The table below details the synthesis of several spiro-pyrrolidine derivatives via this pathway, demonstrating the versatility of the benzofuranone core as a dipolarophile. mdpi.comnih.gov

| Benzofuranone Derivative (Dipolarophile) | α-Amino Acid | Alkene | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Benzofuran-3(2H)-one | Sarcosine | (E)-Methyl 2-cyano-3-phenylacrylate | 99% | >20:1 |

| 5-Methylbenzofuran-3(2H)-one | Sarcosine | (E)-Methyl 2-cyano-3-phenylacrylate | 88% | >20:1 |

| 5-Chlorobenzofuran-3(2H)-one | Sarcosine | (E)-Methyl 2-cyano-3-phenylacrylate | 94% | >20:1 |

| 5-Bromobenzofuran-3(2H)-one | Sarcosine | (E)-Methyl 2-cyano-3-phenylacrylate | 96% | >20:1 |

| Benzofuran-3(2H)-one | Thiomorpholine-3-carboxylic acid | (E)-Methyl 2-cyano-3-phenylacrylate | 74% | >20:1 |

Spirocyclization Reactions

The unique structural framework of this compound, featuring a ketone and a lactone moiety, makes it a candidate for constructing spirocyclic systems. These reactions often involve the nucleophilic addition to the carbonyl group at the 3-position, followed by a cyclization event. For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of novel spiro-heterocycles.

One studied pathway involves the reaction of benzofuranone derivatives with compounds containing both a thiol and an amine group. The initial step is the formation of a thiaza-spiro intermediate, which can then undergo further transformations. While direct studies on this compound are not extensively documented, related 5-bromobenzofuran (B130475) structures have been used to synthesize complex heterocyclic systems. sciepub.com For example, reactions with thiosemicarbazide (B42300) derivatives can yield spiro-thiazolidinone compounds, demonstrating the potential of the benzofuranone core to participate in such transformations. sciepub.com

Functionalization of Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring of this compound provides opportunities for selective functionalization, primarily through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key aspect in designing synthetic strategies.

Cross-Coupling Reactions at Bromo and Chloro Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated compounds like this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective functionalization. The C-Br bond typically undergoes oxidative addition to a Pd(0) catalyst under milder conditions than the C-Cl bond.

This reactivity difference enables sequential cross-coupling reactions. For example, a Suzuki, Stille, or Sonogashira coupling can be performed selectively at the 6-position (bromo) while leaving the 5-position (chloro) intact. Subsequently, a second cross-coupling reaction can be carried out at the chloro-substituted site, often requiring more forcing conditions, such as the use of more electron-rich ligands or higher temperatures. This stepwise approach allows for the controlled introduction of different substituents onto the benzofuranone scaffold. Efficient palladium-catalyzed cross-coupling methods have been developed for various bromo-substituted heterocycles, which serve as a model for the potential reactivity of the target compound. researchgate.netnih.govuzh.ch

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Position | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 6-(Br) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira Coupling | Terminal alkyne | 6-(Br) | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | Alkene | 6-(Br) | Pd(OAc)₂, P(o-tol)₃ |

Derivatization for Analog Synthesis

The functionalization of the halogen substituents is a cornerstone for the synthesis of diverse analogs of this compound. By employing the selective cross-coupling reactions mentioned above, a wide array of chemical moieties can be introduced. For instance, coupling with various boronic acids (Suzuki reaction) can generate a library of aryl- or heteroaryl-substituted benzofuranones. Similarly, the Sonogashira coupling can be used to introduce acetylenic groups, which can be further elaborated.

Beyond cross-coupling, the ketone at the 3-position is another site for derivatization. Condensation with hydrazine (B178648) derivatives can yield hydrazones, which themselves are versatile intermediates for synthesizing a variety of heterocyclic systems, such as pyrazoles and thiadiazoles. sciepub.com The combination of modifications at the halogen sites and the ketone functionality allows for the creation of a broad range of structurally complex analogs with potential applications in medicinal chemistry and materials science.

Studies on Aromaticity and Proton Transfer Kinetics

The benzofuran-3(2H)-one system can undergo deprotonation at the 2-position to form an enolate. The stability of this conjugate base is significantly influenced by the aromaticity of the resulting benzofuran ring. Kinetic studies on the parent benzofuran-3(2H)-one have shown that the formation of the aromatic conjugate base plays a crucial role in the proton transfer kinetics. nih.govnih.gov

The ma addressed in studies of related compounds is whether the aromaticity of the product enhances or lowers the intrinsic barriers to proton transfer. For benzofuran-3(2H)-one, the conjugate base is a benzofuran derivative and is therefore aromatic. nih.gov Research indicates that this aromatic stabilization can influence the transition state of the proton transfer. nih.gov The presence of electron-withdrawing halogen substituents, such as bromine and chlorine in this compound, is expected to increase the acidity of the proton at the 2-position, thereby affecting the pKa and the rates of deprotonation. nih.gov These substituents would stabilize the negative charge in the enolate through their inductive effects.

Table 2: Factors Influencing Proton Transfer in Benzofuran-3(2H)-ones

| Factor | Influence |

|---|---|

| Aromaticity of Conjugate Base | Stabilizes the product of deprotonation. nih.govnih.gov |

| Halogen Substituents | Increase acidity of C(2)-H through inductive effect. |

| Solvent | Can affect the rates of proton transfer. nih.gov |

Radical-Mediated Transformations and Mechanisms

The carbon-halogen bonds in this compound are potential sites for radical-mediated transformations. Homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond, can be initiated using radical initiators or photoredox catalysis to generate an aryl radical at the 6-position. This reactive intermediate can then participate in a variety of radical cascade reactions. nih.gov

For example, the generated aryl radical could undergo addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds and potentially more complex cyclic structures. nih.gov These radical reactions offer an alternative to traditional cross-coupling methods for the functionalization of the benzofuranone core. The mechanism typically involves radical addition followed by cyclization or atom transfer to complete the transformation. nih.gov While specific studies on radical-mediated reactions of this compound are limited, the principles are well-established for other halogenated aromatic compounds.

Structure Activity Relationship Sar Studies of Benzofuran 3 2h One Scaffolds

Impact of Substituents on Biological Interaction Profiles

The biological activity of benzofuran-3(2H)-one derivatives is profoundly influenced by the nature and position of various substituents on both the aromatic and heterocyclic rings. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

The introduction of halogen atoms, particularly bromine and chlorine, into the benzofuran (B130515) ring system is a well-established strategy for enhancing biological activity. nih.gov Studies have consistently shown that halogenation can lead to a significant increase in the potency of these compounds, particularly in the context of anticancer and antimicrobial activities. nih.govnih.gov

The primary reason for this enhanced potency is the ability of halogens to form "halogen bonds." This is an attractive interaction between the electrophilic region of a halogen atom and a nucleophilic site on a biological target, such as a protein or nucleic acid, which substantially improves binding affinity. nih.gov

Furthermore, the hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of the benzofuran scaffold. nih.gov For instance, SAR analysis has indicated that the presence of bromine, when introduced to a methyl or acetyl group attached to the benzofuran system, increases cytotoxicity in both normal and cancer cell lines. nih.gov A study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives found that specific bromo derivatives exhibited selective and potent pro-apoptotic activity against leukemia cells. mdpi.com

The following table illustrates the impact of bromine substitution on the cytotoxic activity of benzofuran derivatives against the K562 leukemia cell line.

| Compound | Substitution Pattern | IC₅₀ (µM) against K562 cells |

| Derivative 6 | Bromine at C7 and on acetyl group | 4.8 ± 0.4 |

| Derivative 8 | Bromine on acetyl group | 5.5 ± 0.5 |

| Lead Compound | Bromomethyl at C3 | 5.0 |

Data sourced from a study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. mdpi.comresearchgate.net

Beyond halogenation, a variety of other functional groups can modulate the biological activity of the benzofuran-3(2H)-one scaffold. The electronic properties of these substituents play a crucial role. Both electron-donating groups (e.g., methoxy (B1213986) -OCH₃, hydroxyl -OH) and electron-withdrawing groups (e.g., nitro -NO₂) can significantly impact interaction profiles. nih.govacs.org

For example, the presence of hydroxyl groups on the arylidene moiety of benzofuran hydrazones has been directly correlated with their antioxidant and antiproliferative activities; the number and position of these groups are key determinants of efficacy. nih.gov Similarly, studies have shown that hydroxyl substituents at the C-3 and C-4 positions can result in good antibacterial activity. nih.gov The inclusion of a methoxy group has also been shown to contribute greatly to the potency of therapeutic activities. researchgate.net

Conversely, the methylation of hydroxyl groups can reduce solubility and consequently decrease antimicrobial effects. nih.gov The introduction of bulky groups or moieties like piperidine, piperazine, and thiosemicarbazone through molecular hybridization is another strategy used to create potent anticancer agents by targeting multiple pathways. nih.gov

Positional Effects of Functional Groups on Biological Modulation

The specific location of a substituent on the benzofuran-3(2H)-one core is a critical determinant of its biological effect. nih.gov SAR studies have repeatedly demonstrated that even minor changes in substituent position can lead to dramatic shifts in potency and selectivity.

For halogen atoms, placement is crucial. For instance, in a series of benzofuran derivatives with an N-phenyl ring, maximum cytotoxic activity was recorded when a halogen atom was placed at the para position of the N-phenyl ring. nih.gov This is likely due to more favorable hydrophobic interactions. nih.gov In other cases, having a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity. nih.gov

The position of other groups is equally important. For example, in one study, substituents on the 7-position of the benzofuran nucleus generally enhanced activity compared to substitutions at other positions. researchgate.net Another study highlighted that a hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity. rsc.org These findings underscore the importance of precise positional control during the design of new derivatives.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a biological target. Conformational analysis of benzofuran derivatives reveals that the core benzo[b]furan ring system is planar. researchgate.net Substituents attached to this ring system, such as hydroxyl, methoxy, and acetyl groups, tend to be nearly coplanar with the aromatic ring. researchgate.net

This molecular conformation is often stabilized by intramolecular hydrogen bonds, for example, between an ortho-substituted hydroxyl group and an adjacent acetyl group. researchgate.net This stabilization locks the molecule into a specific, lower-energy conformation that is more favorable for binding to a target receptor. The ability to adopt a rigid, planar conformation can facilitate effective molecular recognition processes like π-π stacking with aromatic residues in a protein's binding pocket. researchgate.net

Computational methods, such as molecular mechanics conformational analysis, are used to determine the global minimum conformation of derivatives, providing insight into the most stable and likely bioactive shape of the molecule. nih.gov Understanding the preferred conformation and the rotational freedom around specific bonds is essential for predicting how a molecule will fit into a binding site and for designing derivatives with improved complementarity. researchgate.net

Pharmacophore Elucidation for Benzofuran-3(2H)-one Derivatives

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for benzofuran-3(2H)-one derivatives involves identifying a common set of features across multiple active compounds.

Based on extensive SAR studies, key pharmacophoric features for various biological activities of the benzofuran scaffold can be proposed:

Hydrogen Bond Acceptors/Donors: The oxygen atom in the furan (B31954) ring and the carbonyl oxygen at position 3 can act as hydrogen bond acceptors. Hydroxyl groups, commonly added to enhance activity, serve as effective hydrogen bond donors. nih.govnih.gov

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a critical hydrophobic and aromatic region for π-π stacking and hydrophobic interactions. nih.gov

Halogen Bond Donor: A strategically placed bromine or chlorine atom can act as a halogen bond donor, significantly enhancing binding affinity. nih.gov

Defined Substituent Positions: Specific substitution points (e.g., C-3, C-6, C-7) are crucial for orienting functional groups correctly within the target's binding site. nih.govresearchgate.netrsc.org

Computational pharmacophore modeling is a powerful tool used to refine these models. By aligning a set of known active compounds, a 3D arrangement of these essential features can be generated and used for virtual screening to identify new potential inhibitors from large chemical databases. nih.govnih.gov

Rational Design Principles for Enhanced Biological Interactions

The insights gained from SAR, conformational analysis, and pharmacophore modeling form the basis for the rational design of new, more effective benzofuran-3(2H)-one derivatives. The goal is to create molecules with enhanced potency, selectivity, and favorable drug-like properties.

Key design principles include:

Scaffold Hopping and Decoration: Maintaining the core benzofuran-3(2H)-one scaffold while systematically exploring different substituents at key positions (as identified by SAR) to optimize interactions.

Molecular Hybridization: Combining the benzofuran-3(2H)-one pharmacophore with other known active moieties (e.g., piperazine, triazole, thiosemicarbazone) to create hybrid molecules that may act on multiple targets or have synergistic effects. nih.govnih.gov This strategy has been successfully used to design dual inhibitors, for instance, targeting both PI3K and VEGFR-2 in cancer therapy. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational docking studies can be used to predict the binding mode of designed compounds. researchgate.netdrugbank.com This allows for the precise placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) and minimize steric clashes, leading to compounds with higher predicted affinity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve the molecule's pharmacokinetic profile without losing its biological activity. For example, the benzofuran scaffold is considered a bioisostere of benzothiophene (B83047) and benzimidazole (B57391) substructures. nih.gov

By applying these principles, medicinal chemists can move beyond trial-and-error approaches and rationally engineer novel benzofuran-3(2H)-one derivatives with tailored biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. For the benzofuran-3(2H)-one scaffold, various QSAR studies have been conducted to understand the structural requirements for different biological endpoints and to guide the design of new, more potent analogs. These studies typically involve the generation of molecular descriptors, the construction of a mathematical model, and rigorous statistical validation.

Two-dimensional QSAR (2D-QSAR) and three-dimensional QSAR (3D-QSAR) are the primary approaches applied to benzofuran derivatives. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. In contrast, 3D-QSAR methods consider the three-dimensional conformation of the molecules and the spatial distribution of their properties.

A 2D-QSAR study on a series of benzofuran-based vasodilators led to a statistically significant model that could predict the vasodilation activity of new analogs. nih.govnih.gov The model was developed using a set of 24 compounds and identified key molecular descriptors that influence the observed biological activity. nih.gov The statistical quality of this model was confirmed through various validation metrics. nih.govnih.gov

In the realm of 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. These methods calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a set of aligned molecules. The variations in these fields are then correlated with the differences in biological activity.

For instance, a 3D-QSAR study on substituted benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors demonstrated the utility of CoMFA and CoMSIA in determining the correct binding mode of these compounds. nih.gov The study revealed that a specific binding orientation yielded a more statistically robust QSAR model, providing insights into the structural features crucial for inhibitory activity. nih.gov Similarly, 3D-QSAR has been applied to novel dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors, where a pharmacophore model was generated to highlight the key features necessary for binding to the target protein. nih.gov Another study on benzofuran-based acetylcholinesterase inhibitors also utilized 3D-QSAR to elucidate the importance of specific substitutions on the phenyl moiety for the observed activity. nih.gov

QSAR studies on benzofuran and indole (B1671886) derivatives have also been successful in predicting their activity as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.comresearchgate.net A multiple linear regression (MLR) model was developed that showed excellent statistical robustness and predictive power, further guiding the design of new, more active compounds. eurjchem.comresearchgate.net

The general process of QSAR modeling for benzofuran-3(2H)-one scaffolds involves the following key steps:

Data Set Selection: A series of structurally related benzofuran-3(2H)-one derivatives with their corresponding biological activities (e.g., IC50 values) are compiled.

Molecular Modeling and Alignment: For 3D-QSAR, the three-dimensional structures of the molecules are generated and aligned based on a common substructure.

Descriptor Calculation: A wide range of molecular descriptors (2D or 3D) are calculated for each molecule in the dataset.

Model Development: Statistical methods such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques.

The insights gained from these QSAR models are valuable for understanding the structure-activity relationships of benzofuran-3(2H)-one derivatives and for the rational design of new compounds with improved biological profiles.

Research Findings from QSAR Studies on Benzofuran Scaffolds

| Study Focus | QSAR Method | Key Statistical Parameters | Reference |

| Benzofuran-based Vasodilators | 2D-QSAR (BMLR) | R² = 0.816, R²cvOO = 0.731, F = 21.103 | nih.govnih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β inhibitors | 3D-QSAR (CoMFA) | R²cv = 0.386, R² = 0.811 | nih.gov |

| Benzofuran and Indole Derivatives as HKMT inhibitors | 2D-QSAR (MLR) | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 | eurjchem.comresearchgate.net |

| Arylbenzofuran Derivatives as Histamine H3 Antagonists | 2D-QSAR (PLS) | r² = 0.8662, q² = 0.6029, pred_r² = 0.3940 | derpharmachemica.com |

Computational and Theoretical Investigations of 6 Bromo 5 Chlorobenzofuran 3 2h One

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. These methods elucidate the distribution of electrons, orbital energies, and other electronic properties that govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. physchemres.orgresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-bromo-5-chlorobenzofuran-3(2H)-one. Calculations, typically using functionals like B3LYP with basis sets such as 6-311G, are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry) and its electronic properties. rsc.org

For this compound, DFT calculations would predict key geometric parameters. The benzofuranone core is expected to be largely planar, a feature common to such fused ring systems. physchemres.org The bond lengths and angles are influenced by the hybridization of the atoms and the presence of electron-withdrawing substituents. The carbonyl group (C=O) and the halogen atoms (Br and Cl) significantly impact the electronic distribution through inductive and resonance effects. The electronegativity of the oxygen, bromine, and chlorine atoms would lead to a polarization of the electron density, creating regions of positive and negative electrostatic potential. This distribution is crucial for understanding intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Benzofuranone Skeleton using DFT (Note: This table presents typical values for the core structure based on related compounds, as specific published data for this compound is not available. Actual values may vary.)

| Parameter | Bond Type | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.21 - 1.23 |

| Bond Length | C-O (in ring) | 1.37 - 1.39 |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| Bond Length | C-Cl | 1.73 - 1.75 |

| Bond Length | C-Br | 1.88 - 1.90 |

Data synthesized from principles described in computational studies of benzofuran (B130515) derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring. The LUMO, conversely, would likely be localized on the electron-deficient furanone ring, particularly around the carbonyl group and the carbon atoms bearing the halogen substituents. This separation of frontier orbitals indicates a potential for intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzofuran Derivatives (Note: These values are illustrative and derived from computational studies on analogous structures.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzofuran Derivative 1 | -6.5 | -2.3 | 4.2 |

| Benzofuran Derivative 2 | -6.8 | -2.1 | 4.7 |

Values are typical for benzofuran systems as reported in computational literature. researchgate.netresearchgate.net

The concept of aromaticity is key to understanding the stability of this compound. The molecule possesses a bicyclic system where a benzene ring is fused to a furanone ring. According to Hückel's rule, the benzene ring, with its planar, cyclic, conjugated system of 6 π-electrons, is aromatic. libretexts.orgmsu.edu This aromaticity confers significant thermodynamic stability to the molecule. msu.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net It is an invaluable tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

For a compound like this compound, molecular docking simulations can predict how it might interact with the active site of a biological target. Studies on similar benzofuranone derivatives have shown their potential to bind to various enzymes and receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.govsigmaaldrich.com

The simulation process involves placing the ligand into the binding site of a macromolecule with a known three-dimensional structure. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. These simulations can reveal the most likely binding pose and predict the strength of the interaction, helping to prioritize compounds for experimental testing.

Table 3: Illustrative Docking Results for Benzofuranone Analogs Against a G-Protein Coupled Receptor (Note: This table is a hypothetical representation based on published data for similar compounds.)

| Compound | Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Benzofuranone Analog A | 5-HT2A Receptor | -8.5 | Ser159, Phe234 |

| Benzofuranone Analog B | D2 Receptor | -9.2 | Asp114, Ser193 |

Data synthesized from findings reported in molecular docking studies of benzofuranone derivatives. acs.orgnih.gov

A crucial output of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The carbonyl oxygen of the furanone ring is a potent hydrogen bond acceptor. It is highly likely to form hydrogen bonds with donor residues in a protein's active site, such as the hydroxyl groups of serine or threonine, or the amide protons of asparagine or glutamine. nih.gov

Hydrophobic Interactions: The aromatic benzene ring and the aliphatic part of the furanone ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-Stacking: The planar aromatic ring can form π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-dense atoms like oxygen or nitrogen in the protein backbone or side chains. These non-covalent interactions, though weaker than hydrogen bonds, can be critical for binding affinity and selectivity. mdpi.com

By mapping these interactions, researchers can understand the structural basis for a compound's biological activity and design new analogs with improved potency and specificity.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed information about its interaction with biological macromolecules, such as proteins, offering a dynamic perspective on the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations are instrumental in assessing the stability of a complex formed between a ligand, such as this compound, and a target protein. By simulating the trajectory of the complex in a solvated environment, researchers can analyze various parameters to determine the stability of the binding. Key metrics often include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over the simulation time.

For instance, in a study of benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors, MD simulations revealed that the identified compounds formed stable interactions with the active site of the receptor. nih.gov The stability of these complexes is often quantified by analyzing the RMSD of the protein backbone and the ligand over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains securely bound within the active site.

| Parameter | Description | Typical Value for a Stable Complex |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from a reference structure. | < 3 Å |

| RMSD (Ligand) | Measures the average deviation of the ligand atoms from a reference structure. | < 2 Å |

| RMSF (per residue) | Indicates the flexibility of individual amino acid residues in the protein. | Low fluctuations in binding site residues. |

| Hydrogen Bonds | The number of hydrogen bonds between the ligand and the protein over time. | Consistent formation of key hydrogen bonds. |

MD simulations also allow for the investigation of the dynamic nature of the protein's binding site upon the binding of a ligand like this compound. The binding of a ligand can induce conformational changes in the active site, which can be crucial for the biological activity of the protein. By analyzing the trajectory of the simulation, it is possible to observe how the side chains of amino acid residues in the binding pocket reorient themselves to accommodate the ligand.

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of complex molecules like this compound. These studies can provide a detailed understanding of reaction pathways, transition states, and the energetic profiles of these processes.

Theoretical calculations, particularly those based on density functional theory (DFT), are frequently employed to map out the potential energy surface of a reaction. This allows for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction.

For the synthesis of benzofuran-3(2H)-one scaffolds, computational studies can help to understand the intricate bond-forming and bond-breaking steps. For example, in the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to form benzofuran-3(2H)-one scaffolds, computational studies could be used to elucidate the structure of the key transition states involved in the C-H activation and annulation steps.

By calculating the energies of all the species involved in a reaction, it is possible to construct an energetic profile, or reaction coordinate diagram. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from this profile and is a key factor in determining the reaction rate.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +18.7 |

| Products | -15.8 |

In Silico Screening and Library Design of Benzofuran-3(2H)-one Analogs

In silico screening and library design are powerful computational techniques used in drug discovery and materials science to identify promising new compounds from large virtual libraries. These methods can be applied to the design and evaluation of analogs of this compound.

The process typically begins with the creation of a virtual library of analogs by systematically modifying the core structure of this compound. This can involve the introduction of different substituents at various positions on the benzofuran ring system. The resulting library of virtual compounds can then be screened using a variety of computational methods, such as molecular docking and pharmacophore modeling, to predict their potential biological activity or other properties of interest. jazindia.comnih.gov

Molecular docking is used to predict the preferred binding orientation of a ligand to a target protein and to estimate the binding affinity. researchgate.netnih.gov This allows for the rapid screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. Pharmacophore modeling, on the other hand, involves identifying the essential three-dimensional arrangement of functional groups that are responsible for a compound's biological activity. This model can then be used to search for other compounds in a database that fit the pharmacophore and are therefore likely to have similar activity.

The results of in silico screening can be used to prioritize a smaller number of the most promising analogs for synthesis and experimental testing, thereby saving significant time and resources in the discovery process.

Computational Prediction of Pharmacokinetic-Relevant Parameters for Analog Design

In modern drug discovery, the early in silico evaluation of pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is a critical step in the design of new therapeutic agents. For novel scaffolds like this compound, computational modeling provides an essential, cost-effective method to predict the drug-likeness of potential analogs before their chemical synthesis. This approach allows for the prioritization of candidates with a higher probability of success in later developmental stages. While specific computational studies on this compound are not extensively available in peer-reviewed literature, the principles of computational ADMET prediction can be applied to this scaffold, drawing from methodologies used for analogous benzofuran derivatives.

The process involves calculating a range of molecular descriptors that influence a compound's behavior in the body. These descriptors are then used in established models, such as quantitative structure-activity relationship (QSAR) models, to predict pharmacokinetic outcomes. For a parent structure like this compound, chemists can design a virtual library of analogs by modifying substituent groups at various positions and then computationally screen this library to identify derivatives with the most promising pharmacokinetic profiles.

Key parameters typically evaluated include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability. Other important predicted properties are aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Below are two illustrative data tables showcasing the types of pharmacokinetic parameters that would be computationally predicted for a series of hypothetical analogs derived from the this compound core.

Disclaimer: The following data is representative and for illustrative purposes only. It is based on typical computational predictions for benzofuranone analogs and does not represent experimentally validated data for the specific compounds listed.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Hypothetical this compound Analogs

| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |

| BCB-01 (Parent) | -H | 275.5 | 2.8 | 0 | 2 | 0 |

| BCB-02 | 2-Methyl | 289.5 | 3.1 | 0 | 2 | 0 |

| BCB-03 | 2-Hydroxy | 291.5 | 2.5 | 1 | 3 | 0 |

| BCB-04 | 2-Amino | 290.5 | 2.4 | 1 | 3 | 0 |

| BCB-05 | 7-Fluoro | 293.5 | 2.9 | 0 | 2 | 0 |

Table 2: Predicted ADMET Properties of Hypothetical this compound Analogs

| Compound ID | Aqueous Solubility (logS) | BBB Permeability (logBB) | CYP2D6 Inhibition (Probability) | Human Intestinal Absorption (%) | Plasma Protein Binding (%) |

| BCB-01 (Parent) | -3.5 | -0.4 | 0.65 | > 90% | ~85% |

| BCB-02 | -3.8 | -0.3 | 0.70 | > 90% | ~88% |

| BCB-03 | -3.1 | -0.9 | 0.50 | > 90% | ~75% |

| BCB-04 | -3.0 | -1.1 | 0.45 | > 90% | ~72% |

| BCB-05 | -3.6 | -0.4 | 0.68 | > 90% | ~86% |

Biological Activity Research and Mechanistic Investigations of Benzofuran 3 2h One Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Benzofuran-3(2H)-one derivatives have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. These studies not only highlight the therapeutic potential of this class of compounds but also provide a deeper understanding of their mechanisms of action at the molecular level.

Inhibition Profiles of Specific Enzymes

Extensive research has demonstrated the inhibitory effects of benzofuran-3(2H)-one derivatives on a variety of enzymes, including urease, tyrosinase, monoamine oxidases, Pim1 kinase, and the SARS-CoV-2 main protease.

Urease: Certain benzofuran-based-thiazolidinone analogues have exhibited significant urease inhibitory activity. In one study, several compounds showed IC50 values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM, with some derivatives being more potent than the standard drug thiourea (B124793) (IC50 value of 21.40 ± 0.21 µM) encyclopedia.pub. For instance, N-(4-(4-chlorophenyl)-2-oxothiazolidin-3-yl)-4-fluoro-6-nitrobenzofuran-2-carboxamide demonstrated an IC50 value of 1.2 ± 0.01 µM encyclopedia.pub. Another study on quinoline-benzofuran-3(2H)-one-1,2,3-triazole hybrid compounds also reported their potential as urease inhibitors researchgate.net.

Tyrosinase: Benzylidenebenzofuran-3(2H)-ones, also known as aurones, have been identified as inhibitors of human melanocyte-tyrosinase mdpi.comnih.gov. The inhibitory activity is significantly influenced by the substitution pattern on the benzofuran (B130515) ring. Derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, have shown considerable tyrosinase inhibition mdpi.comnih.gov. The naturally occurring 4,6,4'-trihydroxyaurone was found to be a particularly potent inhibitor, inducing 75% inhibition at a concentration of 0.1 mM, a level at which the well-known inhibitor kojic acid is inactive mdpi.comnih.gov.

Monoamine Oxidases (MAOs): A series of 3-coumaranone [benzofuran-3(2H)-one] derivatives have been shown to be selective inhibitors of human MAO-B, with IC50 values in the range of 0.004–1.05 µM. mdpi.commdpi.com Nine of the tested compounds exhibited IC50 values below 0.05 µM for MAO-B inhibition mdpi.commdpi.com. In contrast, their inhibitory activity against MAO-A was significantly lower, with IC50 values ranging from 0.586 to >100 µM mdpi.commdpi.com. The inhibition of both MAO-A and MAO-B by these derivatives was found to be reversible mdpi.commdpi.com. Furthermore, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have also been synthesized and evaluated as MAO inhibitors, with some compounds showing strong and selective inhibition of MAO-A nih.gov.

Pim1 Kinase: Benzofuran-2-carboxylic acid derivatives have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the development of various tumors researchgate.net. Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of Pim-1 kinase, suggesting that the benzofuran scaffold is a promising starting point for the design of new Pim-1 kinase inhibitors researchgate.net.

SARS-CoV-2 Main Protease (Mpro): While direct inhibition of the SARS-CoV-2 main protease by benzofuran-3(2H)-one derivatives is not extensively reported, research on structurally related compounds provides valuable insights. For instance, ebselen (B1671040), an organoselenium compound with a 1,2-benzisoselenazol-3(2H)-one core, has been identified as a potent covalent inhibitor of Mpro nih.govresearchgate.net. The inhibitory mechanism involves the selenium atom of ebselen forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme nih.govresearchgate.net. This blocks the enzyme's activity and subsequently inhibits viral replication nih.govresearchgate.net. This mechanism of action, targeting a key cysteine residue, could be a potential avenue of exploration for appropriately functionalized benzofuran-3(2H)-one derivatives.

Table 1: Enzyme Inhibition by Benzofuran-3(2H)-one Derivatives

| Enzyme | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| Urease | N-(4-(4-chlorophenyl)-2-oxothiazolidin-3-yl)-4-fluoro-6-nitrobenzofuran-2-carboxamide | 1.2 ± 0.01 µM | encyclopedia.pub |

| Tyrosinase | 4,6,4'-Trihydroxyaurone | 75% inhibition at 0.1 mM | mdpi.comnih.gov |

| MAO-B | 3-Coumaranone derivatives | 0.004–1.05 µM | mdpi.commdpi.com |

| MAO-A | 2-Azolylmethylene-3-(2H)-benzofuranone derivatives | 21 nM (for compound 3b) | nih.gov |

Allosteric Modulation and Active Site Binding Mechanisms

The inhibitory activity of benzofuran-3(2H)-one derivatives is primarily attributed to their interaction with the active site of the target enzymes. Molecular docking studies have been instrumental in elucidating these binding mechanisms. For instance, in the case of urease inhibition by benzofuran-based-thiazolidinone analogues, docking studies have helped to understand the binding interactions of these compounds within the enzyme's active site encyclopedia.pub.

Similarly, for MAO inhibitors, computational analyses have suggested that 2-azolylmethylene-3-(2H)-benzofuranone derivatives serve as a privileged scaffold for designing novel inhibitors that interact with the enzyme's active site nih.gov. In the context of Pim-1 kinase, molecular docking has been used to predict the binding interactions of benzofuran-2-carboxylic acid derivatives with the active site residues researchgate.net.

While the primary mechanism of action appears to be direct active site binding, the possibility of allosteric modulation by certain benzofuran-3(2H)-one derivatives cannot be entirely ruled out and warrants further investigation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While specific examples of allosteric modulation by benzofuran-3(2H)-one derivatives are not prominent in the reviewed literature, the structural diversity of this class of compounds suggests that such mechanisms could be discovered with further research.

Modulation of Cellular Pathways and Processes

Beyond direct enzyme inhibition, benzofuran-3(2H)-one derivatives have been shown to exert their biological effects by modulating various cellular pathways and processes, including cellular growth, apoptosis, and the generation of reactive oxygen species.

Investigation of Cellular Growth Modulation Pathways

Several studies have highlighted the potential of benzofuran derivatives to inhibit the growth of cancer cells. A novel synthetic benzofuran lignan (B3055560) derivative, designated as Benfur, has been shown to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, thereby inhibiting cell growth nih.gov. This effect was found to be dependent on the p53 status of the cells, suggesting an involvement of the p53-dependent pathway nih.gov. The study also indicated that Benfur interacts with the Sp1 transcription factor, leading to a decrease in MDM2 expression and subsequent stabilization of p53 nih.gov.

Induction of Apoptosis Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Benzofuran-3(2H)-one derivatives have been shown to induce apoptosis in various cancer cell lines. For example, the novel benzofuran derivative BL-038 was found to induce apoptosis in human chondrosarcoma cells through a mechanism involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases mdpi.comresearchgate.net.